Substitution Pattern Differentiation vs. 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 393107-94-3): Carboxylic Acid Regioisomerism
The target compound positions the carboxylic acid at C-2 of the imidazo[2,1-b]thiazole core, whereas CAS 393107-94-3 bears the acid at C-3. In the 6-aryl imidazo[2,1-b]thiazole-2-carboxylic acid chemotype reported by Ochiai et al., the C-2 carboxylic acid forms a critical hydrogen-bond network with the kinase hinge region; shifting the acid to C-3 abolished JNK3 inhibitory activity in all tested analogs [1]. The target compound's C-2 acid placement is therefore structurally prerequisite for engagement with kinase targets that recognize 2-carboxy-imidazo[2,1-b]thiazoles.
| Evidence Dimension | Carboxylic acid position (regioisomerism) and kinase hinge-binding potential |
|---|---|
| Target Compound Data | Carboxylic acid at C-2 position |
| Comparator Or Baseline | 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 393107-94-3); acid at C-3 position. Class-level data: C-3 acid regioisomers lack JNK3 inhibitory activity in 6-aryl series [1]. |
| Quantified Difference | Qualitative: C-2 essential for kinase hinge binding; C-3 inactive in direct class comparisons [1]. |
| Conditions | 6-Aryl imidazo[2,1-b]thiazole series; JNK3 enzymatic assay (Ochiai et al., 2025) |
Why This Matters
For kinase-targeted screening programs, the C-2 carboxylic acid regioisomer is the only substitution pattern validated for hinge-binding activity; procurement of the C-3 acid isomer carries a high probability of an inactive hit.
- [1] Ochiai, K., et al. (2025). Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity. Bioorganic & Medicinal Chemistry. Also: c-Jun N-Terminal Kinase 3 as a Pathogenic Driver of Renal Fibrosis: Imidazo[2,1-b]thiazole-Based JNK3 Inhibitors Restore Podocyte Function. Journal of Medicinal Chemistry (2026), DOI: 10.1021/acs.jmedchem.5c03011. View Source
